molecular formula C8H9ClN4 B13514595 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride

Cat. No.: B13514595
M. Wt: 196.64 g/mol
InChI Key: CHGPHNBBYZKSEB-UHFFFAOYSA-N
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Description

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is a chemical compound with the molecular formula C8H9ClN4. It is a derivative of cyclopenta[b]pyridine, characterized by the presence of an azido group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride typically involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Mechanism of Action

The mechanism of action of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase FGFR1 by binding to the active site of the enzyme, thereby preventing its activity . The compound’s azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. Its derivatives also exhibit a wide range of biological activities, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

7-azido-6,7-dihydro-5H-cyclopenta[b]pyridine;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-12-11-7-4-3-6-2-1-5-10-8(6)7;/h1-2,5,7H,3-4H2;1H

InChI Key

CHGPHNBBYZKSEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])N=CC=C2.Cl

Origin of Product

United States

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